

Application Notes and Protocols for Entrectinib Administration in Laboratory Animals

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Compound of Interest

Compound Name: *Eratrectinib*

Cat. No.: *B15616950*

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Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting fusions in Tropomyosin Receptor Kinase (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), ROS1, and Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} These genetic alterations are oncogenic drivers in a variety of solid tumors.^{[4][5]} Entrectinib has demonstrated significant antitumor activity in both preclinical models and clinical trials, including in patients with central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.^{[3][6][7][8]}

These application notes provide detailed protocols for the administration of Entrectinib to laboratory animals for preclinical research, including efficacy, pharmacokinetic, and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize key quantitative data for Entrectinib from preclinical studies in various laboratory animal models.

Table 1: In Vivo Efficacy of Entrectinib in Xenograft Models

Animal Model	Tumor Type & Cell Line	Entrectinib Dose & Regimen	Outcome	Reference
Mice	TRKA-dependent colorectal carcinoma (KM12)	30 mg/kg, p.o., b.i.d. for 10 days	Complete tumor regression	[1]
Mice	ROS1-driven Ba/F3-TEL-ROS1 tumors	60 mg/kg, p.o., b.i.d. for 10 days	Complete tumor regression	[9][10]
Mice	ALK-dependent anaplastic large-cell lymphoma (Karpas-299)	30 and 60 mg/kg, p.o., b.i.d. for 10 days	Tumor regression	[1][11]
Mice	ALK-dependent anaplastic large-cell lymphoma (SR-786)	30 and 60 mg/kg, p.o., b.i.d. for 10 days	Tumor regression	[11]
Mice	TRKA-driven Ba/F3-TEL-TRKA tumors	30 mg/kg, p.o., b.i.d. for 10 days	Complete tumor regression	[1]
Mice	Intracranial ALK-fusion-driven lung cancer model	Not specified	Survival benefit (57 vs. 34 days)	[6]
Mice	TrkB-expressing neuroblastoma xenograft (SY5Y-TrkB)	Not specified	Significant tumor growth inhibition	[12]
Transgenic Mice	NPM-ALK transgenic model	60 mg/kg, b.i.d. for 2 days	Reduction in thymic mass	[10][13]

p.o. = per os (by mouth); b.i.d. = bis in die (twice a day)

Table 2: Pharmacokinetic Parameters of Entrectinib in Laboratory Animals

Animal Species	Dose & Route	Brain/Blood Ratio	Terminal Half-life (t _{1/2})	Key Findings	Reference
Mouse	Single oral dose	~0.2 (brain exposure was ~20% of plasma)	3.5–11.9 h (across species)	Readily crosses the blood-brain barrier.	[6] [14] [15]
Rat	Intravenous infusion	0.6 - 1.0	3.5–11.9 h (across species)	Favorable CSF-to-unbound plasma concentration ratio (>0.2).	[6] [7] [14]
Dog	Not specified	1.4 - 2.2	3.5–11.9 h (across species)	High brain penetration.	[6] [14]

CSF = Cerebrospinal fluid

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Entrectinib in a subcutaneous xenograft mouse model.

Materials:

- Entrectinib
- Vehicle (e.g., 0.5% methylcellulose)
- Female athymic nude mice (4-6 weeks old)

- Tumor cells with relevant genetic fusions (e.g., KM12 for TRKA, Karpas-299 for ALK)
- Sterile PBS
- Matrigel (optional)
- Calipers
- Animal balance
- Gavage needles

Procedure:

- Cell Culture and Implantation:
 - Culture tumor cells according to standard protocols.
 - On the day of implantation, harvest cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 1×10^7 cells/100 μ L.
 - Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=7-10 mice per group).
- Entrectinib Formulation and Administration:
 - Prepare a fresh formulation of Entrectinib in the chosen vehicle daily.
 - Administer Entrectinib orally (p.o.) via gavage at the desired dose (e.g., 30 or 60 mg/kg) twice daily.^{[1][16]}
 - Administer an equivalent volume of the vehicle to the control group.

- Monitoring and Data Collection:
 - Measure tumor volume and body weight every 2-3 days.
 - Monitor the animals daily for any signs of toxicity or distress.[\[17\]](#)
- Endpoint and Tissue Collection:
 - Continue treatment for the specified duration (e.g., 10 consecutive days).[\[1\]](#)[\[16\]](#)
 - At the end of the study, euthanize the mice according to IACUC approved guidelines.
 - Excise the tumors, measure their final weight, and process for further analysis (e.g., snap-freeze in liquid nitrogen for immunoblotting or fix in formalin for immunohistochemistry).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the inhibition of target kinase phosphorylation in tumor tissue following Entrectinib administration.

Materials:

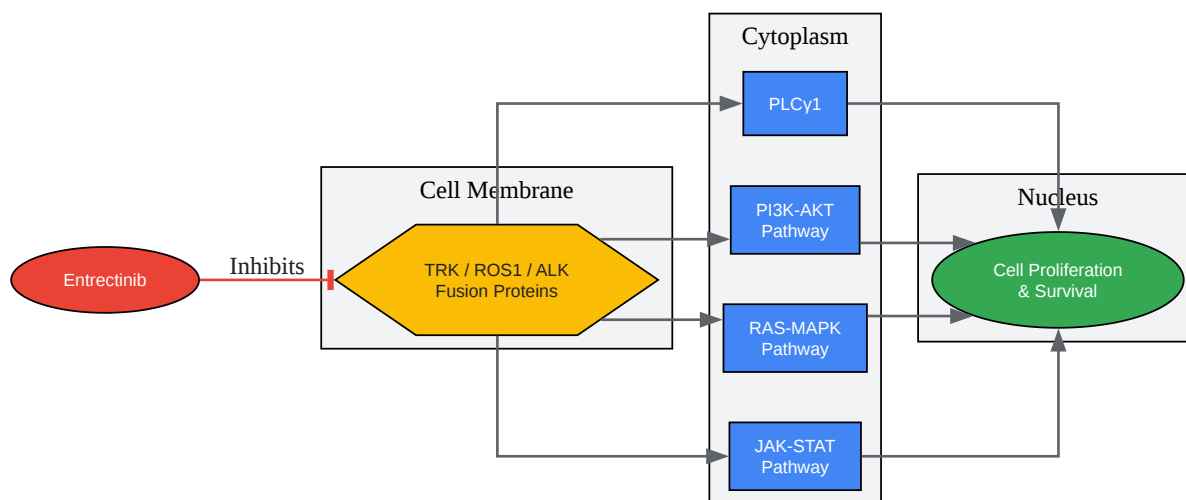
- Tumor-bearing mice treated with Entrectinib or vehicle (from Protocol 1)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Tissue homogenizer
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- Primary antibodies (e.g., anti-phospho-TRKA, anti-TRKA, anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-MAPK, anti-MAPK)
- HRP-conjugated secondary antibodies

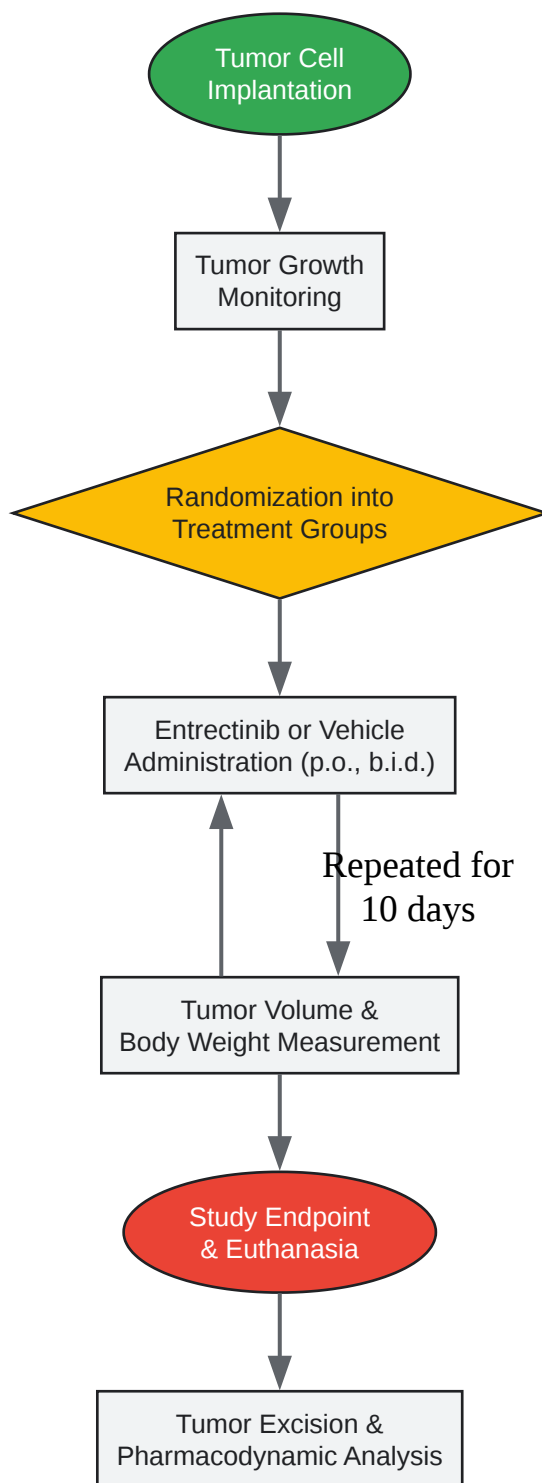
- Chemiluminescent substrate

Procedure:

- Tumor Lysate Preparation:
 - Homogenize the collected tumor tissue in ice-cold lysis buffer.
 - Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate).
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting:
 - Normalize protein amounts for all samples and prepare for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
 - Capture the signal using an imaging system. Analyze the bands to determine the level of protein phosphorylation. A reduction in the phospho-protein signal in the Entrectinib-treated group compared to the vehicle group indicates target inhibition.[\[1\]](#)[\[12\]](#)

Visualizations





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